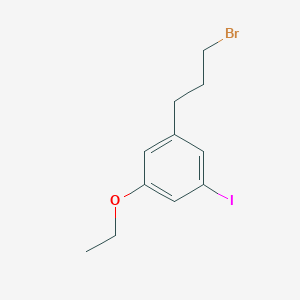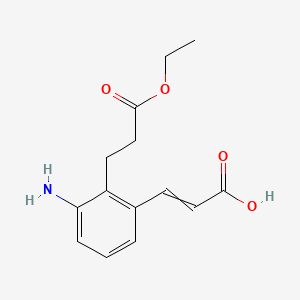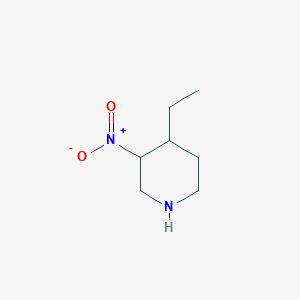
4-Ethyl-3-nitropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-nitropiperidine is a chemical compound with the molecular formula C7H14N2O2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . Piperidine itself is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in drug design and synthesis .
Méthodes De Préparation
The synthesis of 4-Ethyl-3-nitropiperidine can be achieved through various synthetic routes. One common method involves the nitration of 4-ethylpiperidine using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions typically require controlled temperatures to avoid over-nitration and to ensure the selective formation of the nitro compound.
Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of phenylsilane and iron complexes as catalysts has also been reported to promote the formation and reduction of imine intermediates, leading to the desired piperidine derivatives .
Analyse Des Réactions Chimiques
4-Ethyl-3-nitropiperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions include 4-ethyl-3-aminopiperidine, 4-carboxy-3-nitropiperidine, and other substituted piperidine derivatives .
Applications De Recherche Scientifique
4-Ethyl-3-nitropiperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-nitropiperidine and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
4-Ethyl-3-nitropiperidine can be compared with other piperidine derivatives such as:
4-Methyl-3-nitropiperidine: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.
3-Nitropiperidine: Lacks the ethyl substituent, which can affect its solubility and interaction with biological targets.
4-Ethylpiperidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the ethyl and nitro groups, which confer specific chemical and biological properties that are valuable in various applications .
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
4-ethyl-3-nitropiperidine |
InChI |
InChI=1S/C7H14N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h6-8H,2-5H2,1H3 |
Clé InChI |
QSPMBYNYHSHFSX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCNCC1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


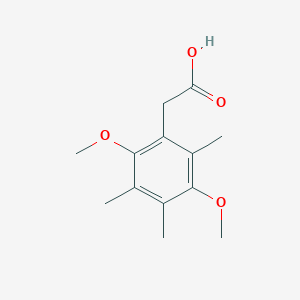



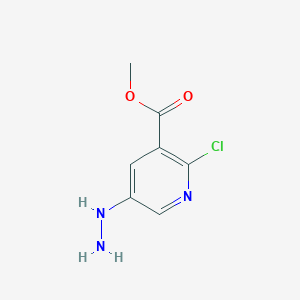

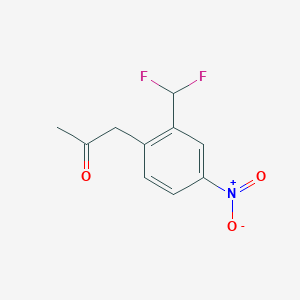
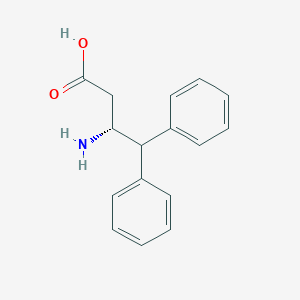

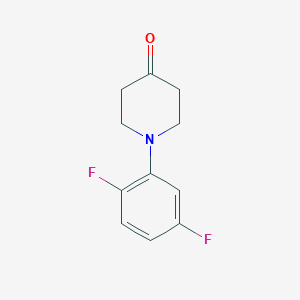
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)

